molecular formula C27H48 B130426 5alpha-Cholestane CAS No. 481-21-0

5alpha-Cholestane

Cat. No. B130426
CAS RN: 481-21-0
M. Wt: 372.7 g/mol
InChI Key: XIIAYQZJNBULGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Biochemical Analysis

Biochemical Properties

5alpha-Cholestane is involved in several biochemical reactions. It interacts with enzymes, proteins, and other biomolecules. For instance, derivatives of this compound in plants are called brassinosteroids, which selectively activate the PPI3K/Akt pathway . This interaction is crucial for various cellular processes, including cell growth and survival. Additionally, this compound has been used as an internal standard in gas phase chromatography and high-performance liquid chromatography to quantify cholesterol in meat products .

Cellular Effects

This compound influences various types of cells and cellular processes. It has been shown to induce multiple cell death pathways in A549 cells via endoplasmic reticulum stress and autophagy activation . This compound also affects cell signaling pathways, gene expression, and cellular metabolism. For example, it can enhance autophagy flux, suggesting a mechanism involving reactive oxygen species-mediated endoplasmic reticulum stress and autophagy .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It is derived from cholesterol by the action of intestinal microorganisms and has been isolated from human feces .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that its vaporization enthalpies and vapor pressures can be measured using correlation gas chromatography . These measurements are crucial for understanding the stability and degradation of this compound over time. Additionally, long-term effects on cellular function have been observed in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may have beneficial effects, while at higher doses, it can cause toxic or adverse effects. For instance, animal models are vital tools in preclinical research, allowing scientists to predict outcomes and understand complex biological processes . The selection of appropriate animal models is critical for studying the dosage effects of this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is a sterol produced endogenously from cholesterol and has been isolated from human feces . It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins, affecting its localization and accumulation. Cholesterol, from which this compound is derived, is responsible for membrane rigidity and fluidity, as well as intracellular transport, cell signaling, and nerve conduction .

Subcellular Localization

The subcellular localization of this compound affects its activity and function. It is directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, cholesterol, the precursor of this compound, is synthesized via squalene and naturally assumes a specific stereochemical orientation .

Comparison with Similar Compounds

5α-Cholestane is unique compared to other similar compounds due to its specific stereochemical configuration and its role as a biomarker. Similar compounds include:

These compounds share structural similarities but differ in their biological roles and applications.

properties

IUPAC Name

10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H48/c1-19(2)9-8-10-20(3)23-14-15-24-22-13-12-21-11-6-7-17-26(21,4)25(22)16-18-27(23,24)5/h19-25H,6-18H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIIAYQZJNBULGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H48
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00870548
Record name CERAPP_53193
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00870548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

14982-53-7, 481-21-0
Record name Cholestane (VAN8C
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=140722
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cholestane
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=224419
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cholestane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.035.496
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5alpha-Cholestane
Reactant of Route 2
5alpha-Cholestane
Reactant of Route 3
5alpha-Cholestane
Reactant of Route 4
5alpha-Cholestane
Reactant of Route 5
5alpha-Cholestane
Reactant of Route 6
5alpha-Cholestane

Q & A

Q1: What is the molecular formula and weight of 5α-Cholestane?

A1: The molecular formula of 5α-Cholestane is C27H48, and its molecular weight is 372.67 g/mol.

Q2: How is the structure of 5α-Cholestane confirmed?

A2: Techniques like infrared spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) are commonly employed to confirm the structure of 5α-Cholestane. []

Q3: What is the significance of the 5α configuration in 5α-Cholestane?

A3: The 5α configuration refers to the trans fusion of the A/B rings in the steroid nucleus, a common feature in many naturally occurring steroids, including some bile alcohols. [, ]

Q4: How does 5α-Cholestane interact with biological membranes?

A4: Studies using spin labels like 3-doxyl-5α-cholestane demonstrate its ability to incorporate into phospholipid bilayers, influencing membrane fluidity and lateral phase behavior. [, , ] This interaction is influenced by the presence of other membrane components like cholesterol and diphosphatidylglycerol (DPG). [, ]

Q5: What role does 5α-Cholestane play in the formation of bile alcohols?

A5: 5α-Cholestane derivatives, particularly those with hydroxyl groups at specific positions, serve as intermediates in the biosynthesis of bile alcohols. For example, 5α-cholestane-3α,7α,12α,24ξ,26-pentol is a key intermediate in bile alcohol synthesis in certain fish species. []

Q6: Can 5α-Cholestane derivatives be metabolized by microorganisms?

A6: Yes, microorganisms like Nocardia restrictus can transform specific 5α-Cholestane derivatives, such as (22S,25S)-5α-tomatanin-3β-ol, by epimerizing the 3β-ol group to a 3α-ol configuration. []

Q7: How is 5α-Cholestane utilized in analytical chemistry?

A7: 5α-Cholestane serves as an internal standard in gas chromatography (GC) for the quantification of cholesterol and other sterols in various matrices, including food products and biological samples. [, , ]

Q8: Can you explain the use of 5α-Cholestane derivatives in studying membrane proteins?

A8: Researchers utilize spin-labeled 5α-Cholestane derivatives like 3-doxyl-5α-cholestane in electron paramagnetic resonance (EPR) spectroscopy to investigate the dynamics and organization of phospholipid bilayers and their interactions with membrane proteins. [, ]

Q9: What is the significance of 5α-Cholestane derivatives in understanding brassinolide activity?

A9: Synthetic modifications of the steroid nucleus, including the introduction of 3α,4α-diol groups on the 5α-Cholestane scaffold, provide insights into the structure-activity relationship of brassinosteroids, a class of plant hormones. []

Q10: How are 5α-Cholestane derivatives used in synthetic organic chemistry?

A10: 5α-Cholestane serves as a versatile starting material for synthesizing diverse steroidal compounds. For example, it can be transformed into 16β-hydroxy-5α-cholestane-3,6-dione, a cytotoxic oxysterol found in marine algae. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.